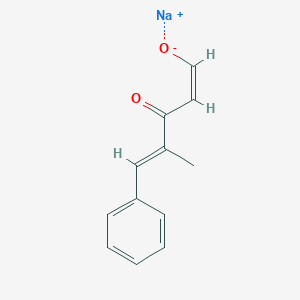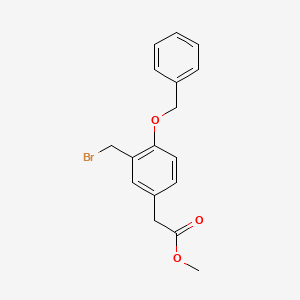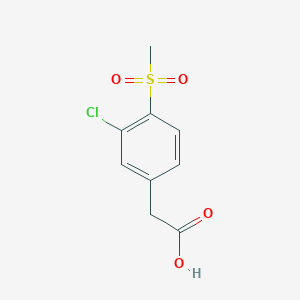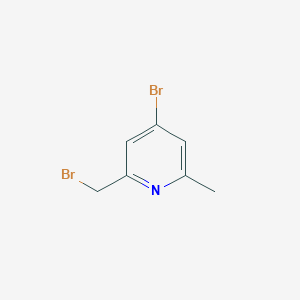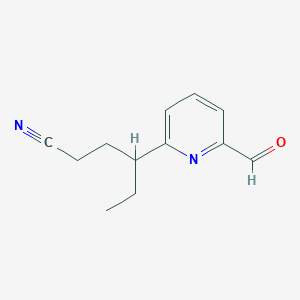
N-Hydroxypyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxypyrrolidine-1-carboxamide: is a chemical compound that belongs to the class of hydroxamic acids It features a five-membered pyrrolidine ring with a hydroxyl group and a carboxamide group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxypyrrolidine-1-carboxamide typically involves the amidation of carboxylic acids. One common method is the catalytic amidation of carboxylic acids with hydroxylamine. The reaction can be carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxypyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
N-Hydroxypyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biological pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Hydroxypyrrolidine-1-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group and carboxamide moiety play crucial roles in binding to active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biological pathways and processes, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
N-Hydroxysuccinimide: Similar in structure but with a succinimide ring instead of a pyrrolidine ring.
N-Hydroxyphthalimide: Contains a phthalimide ring and is used as an oxidizing agent.
N-Hydroxybenzotriazole: Used as a coupling reagent in peptide synthesis.
Uniqueness: N-Hydroxypyrrolidine-1-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and other proteins makes it particularly valuable in medicinal chemistry and drug design .
Propriétés
Formule moléculaire |
C5H10N2O2 |
|---|---|
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
N-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C5H10N2O2/c8-5(6-9)7-3-1-2-4-7/h9H,1-4H2,(H,6,8) |
Clé InChI |
WWGLWWZONFOWQE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)


![3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13101429.png)

